1,5-Bis(4-chlorophenyl)pentane-1,5-dione

説明

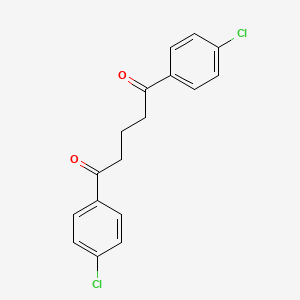

1,5-Bis(4-chlorophenyl)pentane-1,5-dione (CAS: 35333-17-6) is a symmetric diketone featuring two 4-chlorophenyl groups at the terminal positions of a pentanedione backbone. Its structure is characterized by a central three-carbon chain flanked by ketone groups and aromatic rings. The compound is synthesized via solvent-free Michael addition reactions or transition-metal-free methodologies, offering high yields (e.g., 99% for derivatives) under mild conditions . It serves as a key intermediate in heterocyclic chemistry and materials science, with applications in organic electronics, pharmaceuticals, and catalysis .

特性

IUPAC Name |

1,5-bis(4-chlorophenyl)pentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPMFZFNICNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,5-Bis(4-chlorophenyl)pentane-1,5-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 1,5-bis(4-chlorophenyl)pentane-1,3,5-trione. This intermediate is then reduced to yield the desired 1,5-bis(4-chlorophenyl)pentane-1,5-dione .

Industrial Production Methods

化学反応の分析

Types of Reactions

1,5-Bis(4-chlorophenyl)pentane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Organic Synthesis

1,5-Bis(4-chlorophenyl)pentane-1,5-dione serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various heterocyclic compounds and other complex organic molecules. For example:

- Synthesis of Heterocycles : The compound has been used as a precursor for synthesizing fused thieno[2,3-b]pyridine derivatives, showcasing its utility in creating diverse heterocyclic scaffolds .

Medicinal Chemistry

Research indicates potential biological activities of 1,5-Bis(4-chlorophenyl)pentane-1,5-dione that warrant exploration in medicinal chemistry:

- Antimicrobial Activity : Related diketones have demonstrated significant antimicrobial properties against various bacterial strains. Studies suggest that chlorinated diketones exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems .

- Antitubercular Activity : There is evidence suggesting that diketones may possess antitubercular properties, indicating a need for further investigation into their therapeutic applications for tuberculosis treatment .

Materials Science

The unique properties of 1,5-Bis(4-chlorophenyl)pentane-1,5-dione make it suitable for applications in materials science:

- Organic Light-Emitting Diodes (OLEDs) : The compound's linear π-conjugated structure has attracted interest for use in OLEDs and other electronic devices due to its promising photophysical properties .

Case Study 1: Antimicrobial Screening

A study assessing the antimicrobial properties of related diketones revealed varying inhibition rates against different bacterial strains. The following table summarizes the results:

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 0.5 | 42.00 |

| Compound B | 0.5 | 38.42 |

| Compound C | 0.5 | 31.55 |

These results indicate the potential effectiveness of chlorinated diketones in combating bacterial infections .

Case Study 2: Synthesis and Characterization

A study conducted by Insuasty et al. (2006) described the synthesis and crystallographic analysis of 1,5-Bis(4-chlorophenyl)pentane-1,5-dione. The study revealed the formation of sheets stabilized by C-H...O hydrogen bonds and C-H...π interactions, highlighting the compound's structural characteristics that may influence its reactivity and applications .

作用機序

The mechanism of action of 1,5-bis(4-chlorophenyl)pentane-1,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The properties of 1,5-diketones are highly sensitive to substituents at the 1,5-aryl positions and the 3-position. Below is a comparative analysis:

Table 1: Substituent Impact on Physical Properties

*Derived from analogous synthesis methods in .

Key Observations:

- Electron-Withdrawing Groups (Cl, Br): Enhance stability and crystallinity but reduce solubility. Chloro-substituted derivatives often form rigid, puckered structures with intermolecular C–H⋯O/π interactions .

- Electron-Donating Groups (MeO, Me): Increase solubility and alter packing modes. For example, 4-methoxy substituents in 4a () result in amorphous pastes, whereas methyl groups in 1,5-Bis(4-ClPh)-3-(4-MePh)pentane-1,5-dione yield crystalline solids .

- 3-Position Substituents: Allyl or aromatic groups (e.g., quinolinyl, thienyl) introduce steric effects, influencing torsion angles (e.g., C7–C8–C9–C16 = −166.60° in ) and dihedral angles between aryl rings (34–81°) .

Crystallographic and Structural Comparisons

Crystal structures reveal distinct packing motifs and conformational flexibility:

Table 2: Crystallographic Data for Selected Analogues

Structural Insights:

- Puckering: The pentanedione backbone adopts puckered conformations to minimize steric clashes, with torsion angles ranging from −179° to 76.9° .

- Packing Motifs: Chloro-substituted derivatives favor C–H⋯O hydrogen bonds and π⋯π stacking, whereas quinolinyl-substituted analogues form extended sheets via C–H⋯N interactions .

生物活性

1,5-Bis(4-chlorophenyl)pentane-1,5-dione is a diketone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Chemical Formula : CHClO

- Structure : Two 4-chlorophenyl groups attached to a pentane-1,5-dione backbone.

The presence of chlorine atoms enhances its electron-withdrawing capacity, influencing its reactivity and interactions with biological targets.

Biological Activities

1,5-Bis(4-chlorophenyl)pentane-1,5-dione has been investigated for various biological activities:

- Antimicrobial Activity : Studies have indicated that diketones similar to this compound exhibit significant antimicrobial properties. For instance, related compounds showed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis with varying degrees of efficacy .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems.

- Antitubercular Activity : Research has suggested that diketones may possess antitubercular properties, warranting further exploration for therapeutic applications in tuberculosis treatment .

The biological activity of 1,5-bis(4-chlorophenyl)pentane-1,5-dione is attributed to its ability to interact with various molecular targets. The carbonyl groups participate in redox reactions and can form hydrogen bonds with biological macromolecules, influencing their functions.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial properties of related diketones, compounds showed varying inhibition rates against different bacterial strains. For example:

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 0.5 | 42.00 |

| Compound B | 0.5 | 38.42 |

| Compound C | 0.5 | 31.55 |

These results indicate the potential effectiveness of chlorinated diketones in combating bacterial infections .

Synthesis Methods

The synthesis of 1,5-bis(4-chlorophenyl)pentane-1,5-dione can be achieved through various organic reactions:

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,5-Bis(4-chlorophenyl)pentane-1,5-dione under solvent-free conditions?

- Methodology : A green chemistry approach involves grinding 3-methylbenzaldehyde (0.25 mmol) with 4-chloroacetophenone (0.5 mmol) in the presence of NaOH (0.5 mmol) for 40 minutes. Reaction progress is monitored via TLC, followed by washing with hot water and recrystallization from ethanol, yielding colorless crystals (62%) . This method avoids solvents, reduces side products, and aligns with energy-efficient protocols .

Q. How is the crystal structure of 1,5-Bis(4-chlorophenyl)pentane-1,5-dione determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used with SHELX software for refinement. Key parameters include:

- Space group : Monoclinic

- Unit cell dimensions :

- Interactions : Weak C–H⋯O hydrogen bonds and C–H⋯π interactions stabilize the structure .

- Refinement : SHELXL refines atomic positions using high-resolution data () .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- FT-IR : Identifies ketone (C=O) stretches near 1700 cm.

- NMR : and NMR confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 190–210 ppm).

- UV-Vis : π→π* transitions in the 250–300 nm range .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies (e.g., bond length variations) be resolved?

- Methodology :

- Asymmetric unit analysis : Compare bond lengths/angles in independent molecules within the unit cell (e.g., C7–O1 = 1.212 Å vs. C17–O2 = 1.219 Å in ).

- Statistical validation : Use software like PLATON to check for systematic errors or thermal motion artifacts .

- Cross-validation : Correlate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify outliers .

Q. What computational methods predict non-covalent interactions in this compound?

- Methodology :

- DFT calculations : Model hydrogen bonds (e.g., C4–H4A⋯O1, 2.51 Å) and π⋯π stacking (3.8–4.2 Å interplanar distances).

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯H = 52%, H⋯O = 18%) .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., rings for intramolecular interactions) .

Q. How do substituents on the phenyl rings influence the compound’s supramolecular assembly?

- Methodology :

- Dihedral angle analysis : Compare structures with electron-withdrawing (e.g., Cl) vs. donating (e.g., CH) groups. For example, Cl-substituted derivatives exhibit dihedral angles of 34.45° between chlorophenyl rings, enhancing steric hindrance .

- Crystal packing studies : Weak C–H⋯O bonds form chains (), while methyl groups introduce torsional puckering (C7–C8–C9–C16 = −166.60°) .

Q. What strategies improve reproducibility in solvent-free syntheses of 1,5-diketones?

- Methodology :

- Reaction monitoring : Use in-situ FT-IR or Raman spectroscopy to track ketone formation.

- Mechanochemical optimization : Adjust grinding time (30–60 min) and reagent ratios (1:2 aldehyde:ketone) to minimize side products .

- Scale-up protocols : Ensure uniform particle size distribution during milling to avoid hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。